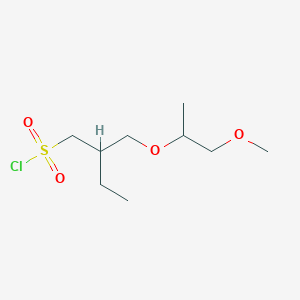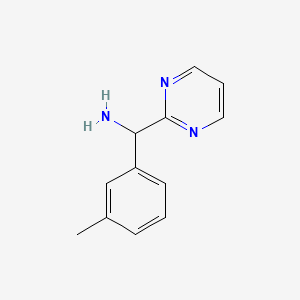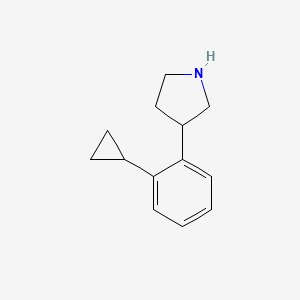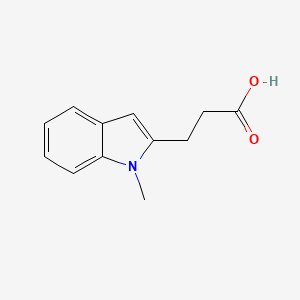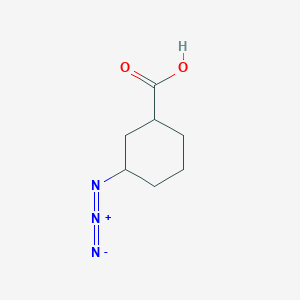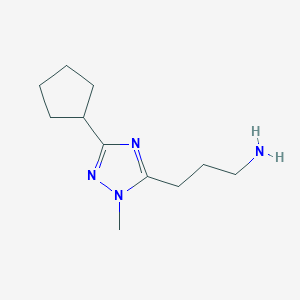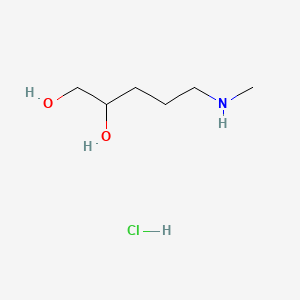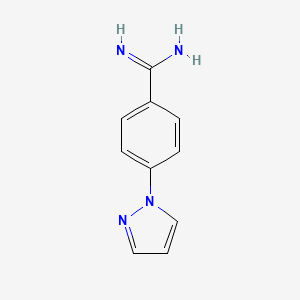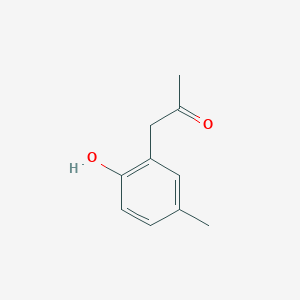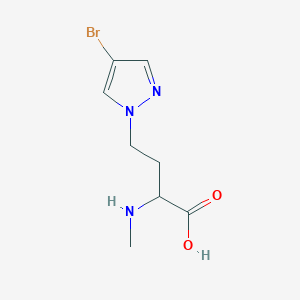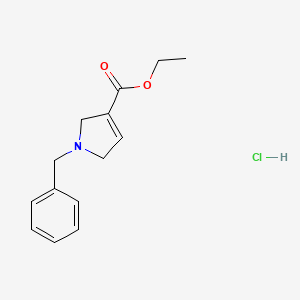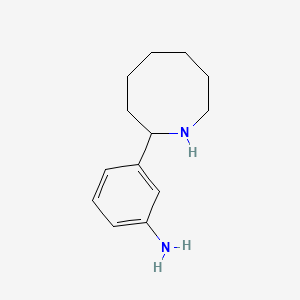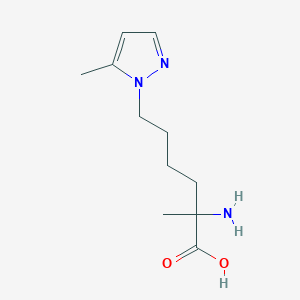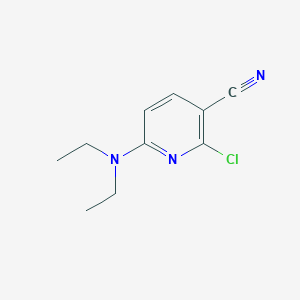![molecular formula C13H19NO5 B13622625 4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[23]hexane-4,5-dicarboxylate is a synthetic organic compound with the molecular formula C13H19NO5 It is characterized by its spirocyclic structure, which includes a tert-butyl group, an ethyl group, and two ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under controlled conditions. For example, the reaction of a tert-butyl ester with an appropriate amine and a carbonyl compound can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new ester or amide derivatives .
Scientific Research Applications
4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 5,5-dioxo-6-oxa-5λ⁶-thia-4-azaspiro[2.4]heptane-4-carboxylate
Uniqueness
4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and ethyl groups. This combination of features imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H19NO5 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-O-tert-butyl 5-O-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate |
InChI |
InChI=1S/C13H19NO5/c1-5-18-10(16)8-9(15)13(6-7-13)14(8)11(17)19-12(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
CJNNZSGRSNTQRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)C2(N1C(=O)OC(C)(C)C)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


